6-methoxy-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid
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Overview
Description
6-methoxy-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties . This compound features a methoxy group, a methylphenylthio group, and a carboxylic acid group attached to the indole core, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of 6-methoxy-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The methoxy and methylphenylthio groups can be introduced through subsequent functional group transformations, such as methylation and thiolation reactions. Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
6-methoxy-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
6-methoxy-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methoxy-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The indole core can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects .
Comparison with Similar Compounds
6-methoxy-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
This compound’s unique combination of functional groups distinguishes it from other indole derivatives, potentially offering unique biological activities and applications .
Properties
IUPAC Name |
6-methoxy-3-(4-methylphenyl)sulfanyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-10-3-6-12(7-4-10)22-16-13-8-5-11(21-2)9-14(13)18-15(16)17(19)20/h3-9,18H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBXSTOLDOKSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NC3=C2C=CC(=C3)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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